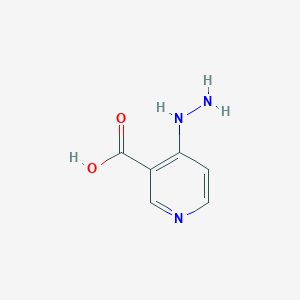
4-Hydrazinyl-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-3-pyridinecarboxylic acid is an organic compound with the chemical formula C6H7N3O2. It is a derivative of pyridinecarboxylic acid, specifically the 3-pyridinecarboxylic acid with a hydrazinyl group at the 4-position. This compound is known for its high solubility in water and some organic solvents like ethanol and dimethyl sulfoxide . It is used as an intermediate in the synthesis of other organic compounds and as a reagent in biochemical research .
Métodos De Preparación
4-Hydrazinyl-3-pyridinecarboxylic acid can be synthesized through the appropriate treatment of pyridine-3-carboxylic acid hydrazide . The specific synthetic routes and reaction conditions can vary depending on the laboratory setup and requirements. Industrial production methods typically involve the reaction of pyridine-3-carboxylic acid with hydrazine under controlled conditions to yield the desired product .
Análisis De Reacciones Químicas
4-Hydrazinyl-3-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Hydrazinyl-3-pyridinecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a reagent in biochemical research, particularly in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism by which 4-Hydrazinyl-3-pyridinecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
4-Hydrazinyl-3-pyridinecarboxylic acid can be compared with other pyridinecarboxylic acid derivatives, such as:
Picolinic acid (2-pyridinecarboxylic acid): Known for its role in metal ion chelation and biological activity.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acid derivatives .
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
4-hydrazinylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-1-2-8-3-4(5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) |
Clave InChI |
MMXWLMITXFSVRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1NN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)
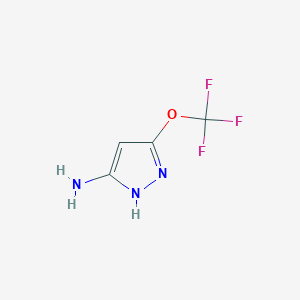

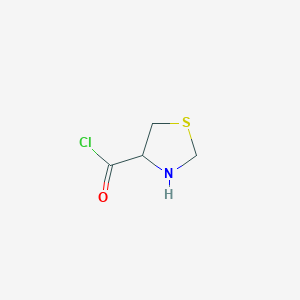
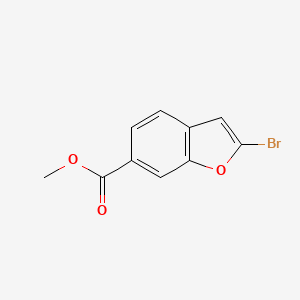

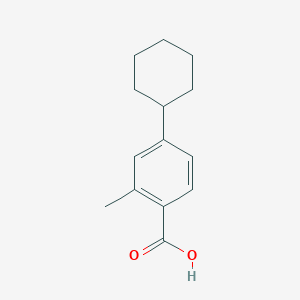
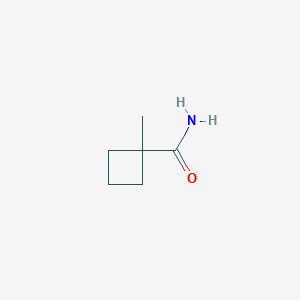
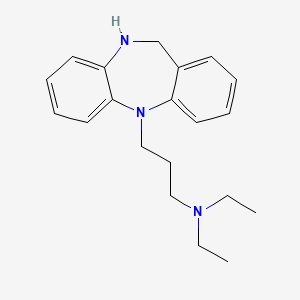

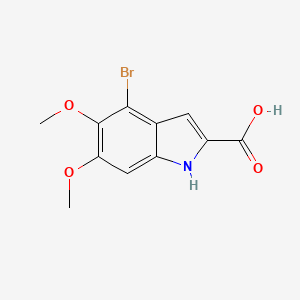
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)

![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
